Perborate

説明

特性

分子式 |

B2H4O8-2 |

|---|---|

分子量 |

153.65 g/mol |

IUPAC名 |

3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |

InChI |

InChI=1S/B2H4O8/c3-1(4)7-9-2(5,6)10-8-1/h3-6H/q-2 |

InChIキー |

PNIJRIIGBGFYHF-UHFFFAOYSA-N |

SMILES |

[B-]1(OO[B-](OO1)(O)O)(O)O |

正規SMILES |

[B-]1(OO[B-](OO1)(O)O)(O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Sodium Perborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perborate is an inorganic peroxide that serves as a stable, solid source of active oxygen. It is commercially available in two primary forms: the so-called "monohydrate" (NaBO₃·H₂O) and "tetrahydrate" (NaBO₃·4H₂O). Despite their historical names, these compounds are not simple hydrates of sodium metaborate but possess a more complex dimeric peroxoborate structure. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to sodium this compound, tailored for a technical audience.

Chemical Structure

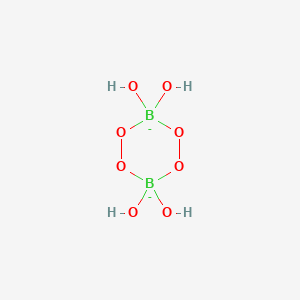

The fundamental structural unit of sodium this compound is the dimeric dianion, [B₂(O₂)₂(OH)₄]²⁻. This anion features a six-membered ring with a chair conformation, consisting of two boron atoms bridged by two peroxo groups (-O-O-). Each boron atom is tetrahedrally coordinated, bonded to two oxygen atoms of the peroxo bridges and two hydroxyl groups.

The commercially available "tetrahydrate" is, in fact, a hexahydrate of this dimeric structure, with the chemical formula Na₂[B₂(O₂)₂(OH)₄]·6H₂O. The "monohydrate" is the anhydrous form of the dimeric salt, Na₂[B₂(O₂)₂(OH)₄].

Physicochemical Properties

Sodium this compound is a white, odorless, crystalline solid. The monohydrate and tetrahydrate forms exhibit different physical and chemical properties, which are summarized in the tables below.

General Properties

| Property | Sodium this compound Monohydrate | Sodium this compound Tetrahydrate |

| Chemical Formula | NaBO₃·H₂O (Incorrectly named) | NaBO₃·4H₂O (Incorrectly named) |

| Systematic Formula | Na₂[B₂(O₂)₂(OH)₄] | Na₂[B₂(O₂)₂(OH)₄]·6H₂O |

| Molar Mass | 99.815 g/mol | 153.86 g/mol |

| Appearance | White, crystalline powder | White, crystalline powder |

| Odor | Odorless | Odorless |

Quantitative Data

| Property | Sodium this compound Monohydrate | Sodium this compound Tetrahydrate |

| Melting Point | Decomposes | ~63 °C (decomposes) |

| Boiling Point | Decomposes | 130-150 °C (decomposes) |

| Solubility in Water | Higher solubility and faster dissolution rate than tetrahydrate | 2.15 g/100 mL at 18 °C |

| Density | - | 1.731 g/cm³ |

| Active Oxygen Content | ~15-16% | ~10-10.4% |

Reactivity and Thermal Decomposition

Hydrolysis

In aqueous solution, sodium this compound hydrolyzes to release hydrogen peroxide and borate.[1] This equilibrium is the basis for its oxidizing and bleaching properties.

Thermal Decomposition

The thermal decomposition of sodium this compound tetrahydrate is a multi-step process.[2] It first undergoes dehydration to form the monohydrate, followed by decomposition at higher temperatures to yield sodium metaborate and release oxygen.[2]

Experimental Protocols

Synthesis of Sodium this compound Tetrahydrate

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

Sodium tetraborate decahydrate (Borax)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Ethanol

-

Ice

Procedure:

-

Dissolve 24 g of borax and 5 g of NaOH in 150 mL of warm deionized water in a beaker.

-

Cool the solution to room temperature.

-

Slowly add 28.3 mL of 30% H₂O₂ to the solution with constant stirring.[3]

-

Cool the reaction mixture in an ice bath and add approximately 20 g of crushed ice directly to the solution to maintain a low temperature.

-

Continue stirring for about 20 minutes. Fine crystals of sodium this compound tetrahydrate will precipitate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals sequentially with two 25 mL portions of cold deionized water, followed by two 25 mL portions of ethanol.

-

Dry the crystals in a desiccator at room temperature.

Characterization

5.2.1. X-ray Diffraction (XRD)

XRD is used to confirm the crystalline structure of the synthesized sodium this compound. A powder sample is analyzed using a diffractometer with Cu Kα radiation. The resulting diffraction pattern can be compared with reference data for sodium this compound tetrahydrate (hexahydrate).

5.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. A small amount of the sample is mixed with KBr and pressed into a pellet for analysis. The spectrum should show characteristic absorption bands for O-H stretching (from hydroxyl groups and water of hydration), B-O stretching, and O-O stretching (from the peroxo group).

Applications in Organic Synthesis

Sodium this compound is a versatile and mild oxidizing agent in organic synthesis.[1]

Oxidation of Thioethers

Sodium this compound can oxidize thioethers to sulfoxides and subsequently to sulfones.[1]

Oxidation of Organoboranes

In conjunction with hydroboration, sodium this compound provides a mild alternative to alkaline hydrogen peroxide for the oxidation of organoboranes to alcohols.

Safety and Handling

Sodium this compound is a strong oxidizing agent and should be handled with care. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry, well-ventilated area away from combustible materials.

Conclusion

Sodium this compound, in both its monohydrate and tetrahydrate forms, is a structurally interesting and synthetically useful compound. Its ability to act as a stable source of hydrogen peroxide makes it a valuable reagent in various chemical applications. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Perborate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium perborate tetrahydrate (NaBO₃·4H₂O) is a stable, solid source of active oxygen, making it a compound of significant interest in various chemical and pharmaceutical applications. Its synthesis is a well-established industrial process, primarily involving the reaction of a sodium metaborate solution with hydrogen peroxide under controlled conditions. This guide provides a comprehensive overview of the synthesis and preparation of sodium this compound tetrahydrate, detailing experimental protocols, critical process parameters, and their influence on the final product's characteristics. Quantitative data from various synthesis methodologies are summarized for comparative analysis. Furthermore, this document includes detailed diagrams of the synthesis pathways and experimental workflows to facilitate a deeper understanding of the manufacturing process.

Introduction

Sodium this compound tetrahydrate is a white, odorless, crystalline solid that is a true peroxygen compound, containing a peroxyborate anion.[1] It is widely utilized as a bleaching agent in detergents, a disinfectant, and an oxidizing agent in organic synthesis.[2] The controlled release of active oxygen in aqueous solutions, particularly at elevated temperatures, is a key characteristic that underpins its utility.[3] The synthesis of sodium this compound tetrahydrate is a crystallization process that requires careful control of various parameters to achieve desired physical properties such as bulk density, particle size, and stability.[4]

Core Chemical Reactions

The synthesis of sodium this compound tetrahydrate is typically a two-step process:

Step 1: Formation of Sodium Metaborate

The process begins with the preparation of a sodium metaborate (NaBO₂) solution. This is commonly achieved by reacting borax (sodium tetraborate, Na₂B₄O₇) with a strong base, typically sodium hydroxide (NaOH).[5][6]

Reaction 1: Na₂B₄O₇ + 2 NaOH → 4 NaBO₂ + H₂O[5]

Alternatively, borax pentahydrate can be used as the starting material.[7]

Reaction 2: Na₂B₄O₇·5H₂O + 2 NaOH → 4 NaBO₂ + 6 H₂O

Step 2: Formation of Sodium this compound Tetrahydrate

The resulting sodium metaborate solution is then reacted with hydrogen peroxide (H₂O₂) to form sodium this compound tetrahydrate, which precipitates from the solution upon cooling.[5][7]

Reaction 3: 2 NaBO₂ + 2 H₂O₂ + 6 H₂O → Na₂B₂(O₂)₂(OH)₄·6H₂O (commonly written as 2 NaBO₃·4H₂O)

The overall reaction can be summarized as:

Na₂B₄O₇ + 2 NaOH + 4 H₂O₂ + 11 H₂O → 2 (NaBO₃·4H₂O) + 2 NaBO₂

Experimental Protocols

Two primary methodologies for the synthesis of sodium this compound tetrahydrate are detailed below: a typical laboratory-scale batch process and an industrialized continuous process.

Laboratory-Scale Batch Synthesis

This protocol is adapted from established laboratory procedures for the preparation of sodium this compound tetrahydrate.

Materials:

-

Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O)

-

Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Ethanol

-

Ethyl Ether

Equipment:

-

Beakers

-

Stirring rod

-

Heating plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Preparation of Sodium Metaborate Solution:

-

Dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 mL of warm deionized water in a beaker, stirring until all solids are dissolved.

-

Cool the solution to room temperature.

-

-

Reaction with Hydrogen Peroxide:

-

Slowly add 28.3 mL of 30% hydrogen peroxide to the sodium metaborate solution with continuous stirring.[6]

-

Cool the reaction mixture in an ice bath to maintain a low temperature.

-

-

Crystallization:

-

Continue stirring the solution in the ice bath for approximately 20 minutes. Fine white crystals of sodium this compound tetrahydrate will begin to precipitate.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals sequentially with two 25 mL portions of cold ethanol, followed by two 25 mL portions of ethyl ether to remove residual water and impurities.

-

-

Drying:

-

Dry the final product in a desiccator or a drying oven at a temperature between 40°C and 50°C to avoid decomposition.[4] The resulting product is sodium this compound tetrahydrate.

-

Industrial-Scale Continuous Synthesis

The industrial production of sodium this compound tetrahydrate is often a continuous process to ensure consistent product quality and high throughput.[7]

Raw Materials:

-

Borax Pentahydrate (Na₂B₄O₇·5H₂O)

-

Sodium Hydroxide (50% solution)

-

Hydrogen Peroxide (40% solution)

-

Stabilizers (e.g., magnesium sulfate)[4]

Process Description:

-

Sodium Metaborate Preparation:

-

Borax pentahydrate is continuously fed into a dissolution vessel.

-

A 50% sodium hydroxide solution and recycled mother liquor from the crystallization step are also added to the vessel to produce a concentrated sodium metaborate solution.[7] This reaction is typically carried out at a temperature between 60°C and 90°C.[7]

-

-

Crystallization:

-

The sodium metaborate solution is cooled to a temperature between 15°C and 30°C.[4]

-

The cooled solution is then fed into a crystallizer where it is continuously mixed with a 40% hydrogen peroxide solution.

-

The molar ratio of hydrogen peroxide to sodium metaborate is a critical parameter and is typically maintained between 0.95:1 and 1.32:1 at the onset of crystallization.[4]

-

Stabilizers, such as magnesium sulfate, may be added during crystallization to prevent the decomposition of hydrogen peroxide.[4]

-

-

Crystal Growth and Separation:

-

Once crystallization begins, the temperature is further reduced to promote crystal growth.

-

The resulting slurry of sodium this compound tetrahydrate crystals is continuously withdrawn from the crystallizer.

-

The crystals are separated from the mother liquor using centrifuges.[7] The mother liquor is recycled back to the sodium metaborate preparation stage.

-

-

Drying:

-

The wet crystal cake, containing residual moisture, is transported to a dryer (e.g., a fluid bed dryer).

-

The crystals are dried with hot air at a temperature between 40°C and 60°C to yield the final sodium this compound tetrahydrate product.[4]

-

Data Presentation

The following tables summarize key quantitative data from the synthesis of sodium this compound tetrahydrate.

Table 1: Reactant Concentrations and Ratios for Optimal Synthesis

| Parameter | Laboratory Scale | Industrial Scale | Reference |

| Borax Concentration | 160 g/L | Varies with process | |

| Sodium Hydroxide Concentration | 33.3 g/L | 50% solution | [7] |

| Hydrogen Peroxide Concentration | 3% - 30% | ~40% solution | [7] |

| H₂O₂:NaBO₂ Molar Ratio | ~1:1 | 0.95:1 - 1.32:1 | [4] |

Table 2: Critical Process Parameters and Their Effects

| Parameter | Range | Effect on Product | Reference |

| Initial Crystallization Temperature | 15°C - 30°C | Influences bulk density and abrasion resistance. Higher temperatures can lead to lower bulk density. | [4] |

| Final Crystallization Temperature | Cooled from initial temperature | Affects crystal size and yield. | [4] |

| pH of Reaction Mixture | 9.4 - 9.9 | Critical for controlling the reaction and preventing H₂O₂ decomposition. | |

| Drying Temperature | 40°C - 60°C | Higher temperatures can lead to the formation of the monohydrate form. Essential for product stability. | [4] |

| Sodium this compound Concentration in Solution | 90 - 160 g/L | Higher concentrations can decrease bulk density but may also reduce abrasion resistance. | [4] |

Table 3: Typical Product Specifications

| Parameter | Specification | Reference |

| Active Oxygen Content | ≥ 10.0% | [2] |

| Bulk Density | 730 - 900 g/L | [2] |

| pH (1% solution) | 9.5 - 10.5 | [2] |

| Purity | >96% |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of sodium this compound tetrahydrate.

Caption: Chemical pathway for the synthesis of sodium this compound tetrahydrate.

Caption: Experimental workflow for laboratory-scale synthesis.

Caption: Simplified workflow for industrial continuous synthesis.

Conclusion

The synthesis of sodium this compound tetrahydrate is a robust and scalable process. The key to producing a high-quality product with desired physical characteristics lies in the precise control of reaction conditions, particularly temperature, reactant concentrations, and the molar ratio of hydrogen peroxide to sodium metaborate. For researchers and professionals in drug development, understanding these synthesis parameters is crucial for applications where the purity and physical properties of sodium this compound tetrahydrate are critical. The provided protocols and data offer a foundational guide for the preparation and optimization of this versatile oxidizing agent.

References

- 1. Sciencemadness Discussion Board - Synthesis of Sodium this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. belchem.com [belchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US3726959A - Process for making sodium this compound tetrahydrate - Google Patents [patents.google.com]

- 5. Sodium this compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. karlancer.com [karlancer.com]

A Comprehensive Technical Guide to the History and Discovery of Perborate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and fundamental chemistry of perborate compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes.

Introduction

This compound compounds, particularly sodium this compound, have played a significant role in various chemical industries for over a century. Initially recognized for their bleaching properties, their application has expanded to organic synthesis and specialized uses in pharmaceuticals and dentistry. This guide delves into the origins of these compounds, their chemical nature, and the foundational experimental work that established their importance.

History and Discovery

The discovery of sodium this compound is credited to the independent work of Russian chemist Sebastian Tanatar and Russian-Polish chemist P. Melikoff with L. Pissadewsky in 1898.[1] Their initial synthesis involved the reaction of sodium borate with hydrogen peroxide in an alkaline solution. Tanatar also explored an alternative electrolytic method for its preparation.[1]

Commercialization of sodium this compound began in the early 20th century. In 1904, Dr. Otto Liebknecht, a chemist at the German company Degussa, developed a commercially viable chemical synthesis process.[2] This breakthrough was pivotal for the launch of the revolutionary detergent "Persil" by Henkel in 1907, which incorporated Degussa's sodium this compound as a bleaching agent.[2] The name "Persil" itself is a portmanteau of "this compound" and "silicate," the two key ingredients.[2] The commercial success of Persil was so immense that it necessitated the expansion of sodium this compound production, leading to the introduction of a more efficient electrolytic production method in 1920.[2]

Physicochemical Properties of Sodium this compound

Sodium this compound exists in different hydrated forms, primarily as a tetrahydrate and a monohydrate. These forms have distinct physical and chemical properties that are crucial for their various applications.

| Property | Sodium this compound Tetrahydrate | Sodium this compound Monohydrate |

| Chemical Formula | NaBO₃·4H₂O (more accurately Na₂[B₂(O₂)₂(OH)₄]·6H₂O) | NaBO₃·H₂O (more accurately Na₂[B₂(O₂)₂(OH)₄]) |

| Molar Mass | 153.86 g/mol | 99.81 g/mol |

| Appearance | White, crystalline powder | White, crystalline powder |

| Melting Point | 63 °C (decomposes) | Decomposes at higher temperatures than tetrahydrate |

| Solubility in Water | 2.15 g/100 mL at 18 °C | Higher solubility and dissolves more rapidly than tetrahydrate |

| Active Oxygen Content | ~10% | ~16% |

| Thermal Stability | Decomposes above 60°C | Higher heat stability than tetrahydrate |

Key Experimental Protocols

This section details the methodologies for the synthesis of sodium this compound, reflecting both historical and common laboratory-scale preparations.

Synthesis of Sodium this compound Tetrahydrate from Borax

This method is based on the reaction of borax (sodium tetraborate) with sodium hydroxide and hydrogen peroxide.

Materials:

-

Borax (Na₂B₄O₇·10H₂O)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Ice bath

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Ethanol

Procedure:

-

Dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 mL of warm distilled water in a beaker with stirring.

-

Cool the resulting sodium metaborate solution to room temperature in an ice bath.

-

Slowly add 28.3 mL of 30% hydrogen peroxide to the cooled solution while continuously stirring. Maintain the temperature of the mixture between 10-15 °C using the ice bath.

-

Continue stirring for approximately 20 minutes after the addition of hydrogen peroxide is complete. Crystals of sodium this compound tetrahydrate will precipitate.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold distilled water, followed by two portions of ethanol to aid in drying.

-

Dry the final product in a desiccator at room temperature.

Electrolytic Synthesis of Sodium this compound

This method, historically significant for industrial production, involves the electrolysis of a solution containing borax and sodium carbonate.

Materials:

-

Borax (Na₂B₄O₇·10H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Potassium dichromate (K₂Cr₂O₇) (optional, to improve yield)

-

Sodium silicate (Na₂SiO₃) (optional, to improve yield)

-

Electrolytic cell with a platinum anode and a copper cathode

-

DC power supply

-

Cooling system to maintain low temperature

Procedure:

-

Prepare an aqueous solution containing borax and sodium carbonate. A typical concentration is 30 g/L borax and 120 g/L anhydrous sodium carbonate.

-

Add a small amount of potassium dichromate and sodium silicate to the electrolyte to minimize the reduction of the product at the cathode.

-

Place the electrolyte in the electrolytic cell and cool the cell to approximately 10 °C.

-

Immerse the platinum anode and copper cathode in the solution.

-

Apply a direct current to the cell. Typical operating conditions are a current of 6 amperes at 7-8 volts.

-

Continue the electrolysis while maintaining the temperature. Sodium this compound will precipitate out of the solution.

-

Collect the precipitated sodium this compound by filtration, wash with cold water, and dry.

Chemical Pathways and Mechanisms

The utility of sodium this compound in various chemical reactions stems from its ability to act as a stable source of hydrogen peroxide upon hydrolysis.

Synthesis and Hydrolysis of Sodium this compound

The synthesis of sodium this compound from borax is a two-step process. First, borax is converted to sodium metaborate, which then reacts with hydrogen peroxide. In aqueous solutions, sodium this compound hydrolyzes to release hydrogen peroxide, which is the active oxidizing species in most of its applications.

Caption: Synthesis of sodium this compound from borax and its subsequent hydrolysis.

Oxidation of Organoboranes

Sodium this compound is a mild and effective reagent for the oxidation of organoboranes to alcohols, a key transformation in organic synthesis following hydroboration. The this compound serves as a source of the hydroperoxide anion, which is the active oxidant.

Caption: General pathway for the oxidation of organoboranes using sodium this compound.

Oxidation of Thioethers

Sodium this compound can be used to oxidize thioethers to sulfoxides and further to sulfones. This is a useful transformation in the synthesis of various sulfur-containing compounds.

Caption: Stepwise oxidation of thioethers to sulfoxides and sulfones by sodium this compound.

Conclusion

From their discovery in the late 19th century to their widespread use in the 20th century and beyond, this compound compounds have proven to be versatile and important chemical entities. This guide has provided a detailed overview of their history, physicochemical properties, and key chemical transformations. The provided experimental protocols and pathway visualizations offer a practical resource for researchers and professionals engaged in chemical synthesis and development. A thorough understanding of the fundamental chemistry of perborates will continue to be valuable for their application in existing and emerging technologies.

References

An In-depth Technical Guide to the Properties of Sodium Perborate Monohydrate vs. Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of sodium perborate monohydrate and sodium this compound tetrahydrate. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may utilize these compounds as oxidizing agents, stable sources of active oxygen, or for other specialized applications.

Sodium this compound is an inorganic peroxide that serves as a solid source of hydrogen peroxide.[1] It is commercially available in two primary forms: the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O).[2] While both forms release active oxygen upon dissolution in water, their distinct properties make them suitable for different applications. The monohydrate form is generally preferred for its higher active oxygen content, faster dissolution rate, and greater thermal stability.[3]

Core Properties: A Comparative Analysis

The fundamental differences between the monohydrate and tetrahydrate forms of sodium this compound lie in their chemical structure, stability, and performance characteristics. The monohydrate is produced by the dehydration of the tetrahydrate.[3]

The key quantitative properties of sodium this compound monohydrate and tetrahydrate are summarized in the tables below for ease of comparison.

Table 1: Chemical and Physical Properties

| Property | Sodium this compound Monohydrate | Sodium this compound Tetrahydrate |

| Chemical Formula | NaBO₃·H₂O | NaBO₃·4H₂O |

| Molecular Weight | 99.81 g/mol [4] | 153.86 g/mol [2] |

| Appearance | White, free-flowing crystalline powder[1] | White, crystalline powder[5] |

| Minimum Active Oxygen (AVOX) | 15.0%[3] | 10.0%[3] |

| Bulk Density | 0.5 - 0.65 g/cm³[6] | 0.50 - 0.65 g/cm³[7] |

| Solubility in Water | 15 g/L at 20°C[6] | 23 g/L at 20°C[5] |

| pH (1% aqueous solution) | ~10.4[8] | ~10.2[9] |

Table 2: Stability and Performance

| Property | Sodium this compound Monohydrate | Sodium this compound Tetrahydrate |

| Thermal Stability | Higher heat stability than tetrahydrate.[3] | Decomposes at temperatures above 60°C.[8] |

| Dissolution Rate | Higher dissolution rate than tetrahydrate.[3] | Slower dissolution rate.[9] |

| Storage Stability | More stable in storage than tetrahydrate.[10] | Less stable, sensitive to heat and moisture.[11] |

Experimental Protocols

This section details the methodologies for determining the key properties of sodium this compound monohydrate and tetrahydrate.

This protocol is based on the standard test method ASTM D2180 for active oxygen in bleaching compounds.[10] The method involves the titration of an acidified solution of the this compound sample with a standardized potassium permanganate (KMnO₄) solution.[12]

Materials:

-

Sodium this compound sample (monohydrate or tetrahydrate)

-

Distilled water

-

Sulfuric acid (H₂SO₄), 1+9 solution

-

Standardized 0.1 N potassium permanganate (KMnO₄) solution

-

500 mL volumetric flask

-

25 mL pipette

-

Burette

-

Erlenmeyer flask

Procedure:

-

Accurately weigh a sample of sodium this compound (e.g., 1.5-2.0 g for monohydrate, 2.5-3.0 g for tetrahydrate) and transfer it quantitatively to a 500 mL volumetric flask.

-

Add approximately 250 mL of distilled water and swirl gently to dissolve the sample.

-

Dilute the flask to the 500 mL mark with the 1+9 sulfuric acid solution and mix thoroughly.

-

Immediately pipette a 25 mL aliquot of the prepared solution into an Erlenmeyer flask.

-

Titrate the aliquot with the standardized 0.1 N KMnO₄ solution until a faint pink color persists for at least 30 seconds.

-

Perform a blank titration using 25 mL of the acidified water to determine the volume of KMnO₄ solution required to produce the same pink endpoint.

-

Record the volumes of KMnO₄ solution used for both the sample and the blank.

Calculation: The active oxygen content is calculated using the following formula:[12]

Active Oxygen, % = [((V - B) * N * 8 * A) / W] * 100

Where:

-

V = volume of KMnO₄ solution for the sample (mL)

-

B = volume of KMnO₄ solution for the blank (mL)

-

N = normality of the KMnO₄ solution

-

8 = gram-equivalent weight of active oxygen[13]

-

A = aliquot factor (500/25 = 20)

-

W = weight of the sample (g)

This protocol follows the principles outlined in ASTM D7481 for determining the loose bulk density of powders using a graduated cylinder.[14]

Materials:

-

Dry sodium this compound sample

-

100 mL graduated cylinder with a readability of 1 mL

-

Funnel

-

Spatula

-

Balance with a precision of 0.1 g

Procedure:

-

Weigh the empty graduated cylinder and record its mass.

-

Gently pour the sodium this compound sample through the funnel into the graduated cylinder to the 100 mL mark. Avoid compacting the powder during filling.

-

Level the surface of the powder with the spatula without compressing it.

-

Weigh the graduated cylinder with the powder and record the total mass.

-

Calculate the mass of the powder by subtracting the mass of the empty cylinder.

Calculation: The loose bulk density is calculated as follows:

Bulk Density (g/cm³) = Mass of powder (g) / Volume of powder (cm³)

Thermogravimetric analysis can be employed to evaluate the thermal stability of the sodium this compound hydrates by measuring the change in mass as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the sodium this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The thermal decomposition of sodium this compound tetrahydrate occurs in successive dehydration and decomposition steps.[15]

Interpretation: The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules and subsequent decomposition. The onset temperature of these mass loss events indicates the thermal stability of the compound. A comparison of the TGA curves for the monohydrate and tetrahydrate will quantitatively demonstrate the higher thermal stability of the monohydrate.

The dissolution rate can be assessed using a method adapted from the USP 4 flow-through cell apparatus, which is suitable for powders.[16]

Apparatus:

-

USP 4 Flow-Through Dissolution Apparatus

-

Dissolution medium (e.g., deionized water) maintained at a constant temperature (e.g., 25°C)

-

Pump to deliver the dissolution medium at a constant flow rate

-

UV-Vis spectrophotometer or HPLC for quantification

Procedure:

-

Place a known mass of the sodium this compound sample into the flow-through cell.

-

Pump the dissolution medium through the cell at a fixed flow rate.

-

Collect samples of the eluate at predetermined time intervals.

-

Analyze the concentration of dissolved sodium this compound in each sample using a suitable analytical technique (e.g., by measuring the concentration of the resulting hydrogen peroxide).

-

Plot the cumulative amount of dissolved drug versus time to determine the dissolution profile.

Interpretation: A steeper slope in the dissolution profile indicates a faster dissolution rate. Comparing the profiles of the monohydrate and tetrahydrate under identical conditions will demonstrate the faster dissolution of the monohydrate.

Mandatory Visualizations

The following diagram illustrates the chemical relationship between sodium this compound tetrahydrate and monohydrate, highlighting the dehydration process.

This diagram outlines the workflow for the titrimetric determination of active oxygen content.

Applications in Research and Development

Both forms of sodium this compound are valuable reagents in organic synthesis, often serving as a stable and convenient substitute for hydrogen peroxide.[3] They are used for the oxidation of thioethers to sulfoxides and sulfones.[2] In the context of drug development and pharmaceutical sciences, their antiseptic properties are of interest.[2] Upon dissolution, the release of hydrogen peroxide provides antimicrobial activity, which has led to their use in some oral care formulations and as a disinfectant.[2][17] The controlled release of an oxidizing agent from a stable solid precursor can be advantageous in various formulations. The choice between the monohydrate and tetrahydrate will depend on the desired rate of action, stability requirements, and the specific formulation context.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. Sodium this compound [organic-chemistry.org]

- 4. Sodium this compound Monohydrate | BH2NaO4 | CID 23695970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium this compound tetrahydrate, Reagent Grade 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. Determination of Intrinsic Drug Dissolution and Solute Effective Transport Rate during Laminar Fluid Flow at Different Velocities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium this compound: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]

- 10. store.astm.org [store.astm.org]

- 11. researchgate.net [researchgate.net]

- 12. en.psgraw.com [en.psgraw.com]

- 13. antpedia.com [antpedia.com]

- 14. store.astm.org [store.astm.org]

- 15. Multistep thermal decomposition of granular sodium this compound tetrahydrate: a kinetic approach to complex reactions in solid–gas systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Articles [globalrx.com]

The Perborate Anion: A Comprehensive Technical Guide to Structure, Bonding, and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perborate anion, formally known as tetrahydroxo-di-μ-peroxo-diborate(2-), [B₂(O₂)₂(OH)₄]²⁻, is a cornerstone of oxidative chemistry with significant applications ranging from industrial bleaching to specialized roles in organic synthesis and as a disinfectant. Unlike simpler borates or peroxide adducts, its unique dimeric ring structure dictates its stability, reactivity, and function. This guide provides an in-depth analysis of the anion's molecular structure, the nuanced characteristics of its covalent bonds, and its chemical behavior in aqueous environments. It summarizes key quantitative structural and spectroscopic data and outlines the standard experimental protocols used for its characterization, serving as a vital resource for professionals leveraging its properties in research and development.

Molecular Structure and Bonding Characteristics

The elementary structural unit of common this compound salts is the dimeric anion, [B₂(O₂)₂(OH)₄]²⁻.[1] This structure is not a simple adduct of hydrogen peroxide but a distinct chemical entity featuring a stable, six-membered ring.

Core Structure

The anion's core consists of a –B–O–O–B–O–O– ring.[1] This ring is non-planar and adopts a stable chair conformation.[1] The two boron atoms are bridged by two peroxo groups (–O–O–), which are the source of the anion's oxidative properties. Each boron atom is also bonded to two terminal hydroxyl (–OH) groups, completing its coordination sphere.

Bonding and Coordination

Within the anion, each boron atom is tetrahedrally coordinated (BO₄), a key feature influencing its spectroscopic signature. The bonding can be summarized as:

-

Boron-Oxygen (B-O) Bonds: Covalent bonds exist between the boron atoms and the oxygen atoms of both the bridging peroxo groups and the terminal hydroxyl groups.

-

Peroxo (O-O) Bonds: The presence of the peroxide linkage is fundamental to the anion's function as a stable, solid source of active oxygen.

-

Oxygen-Hydrogen (O-H) Bonds: Standard covalent bonds are present within the terminal hydroxyl groups.

The overall charge of the anion is 2-, which is balanced by counter-ions, most commonly sodium (Na⁺), in its solid salt forms.

Quantitative Structural and Spectroscopic Data

The precise geometry and vibrational characteristics of the this compound anion have been elucidated through various analytical techniques.

Crystallographic Data

X-ray diffraction studies of sodium this compound hexahydrate (Na₂[B₂(O₂)₂(OH)₄]·6H₂O) have provided detailed measurements of the anion's bond lengths and angles. This data is crucial for computational modeling and understanding steric interactions.

| Parameter | Bond | Average Length (Å) | Bond Angle | Average Angle (°) |

| Bond Lengths | B-O (peroxo bridge) | 1.48 | O-B-O (peroxo bridge) | 104.5 |

| B-O (hydroxyl) | 1.45 | O-B-O (hydroxyl) | 111.2 | |

| O-O (peroxo bridge) | 1.49 | B-O-O (peroxo bridge) | 104.2 | |

| Bond Angles |

Note: Data derived from crystallographic studies of this compound salts. Exact values may vary slightly between different crystal structures.

Spectroscopic Characteristics

Vibrational and nuclear magnetic resonance spectroscopy are essential for confirming the anion's structure and studying its behavior in different environments.

| Spectroscopy Type | Region / Shift | Assignment |

| FTIR / Raman | 800–1200 cm⁻¹ | B-O stretching vibrations characteristic of tetrahedral BO₄ units.[2] |

| ~880 cm⁻¹ (Raman) | Symmetric stretching of the O-O peroxo bond. | |

| 600–800 cm⁻¹ | Bending vibrations of B-O-B linkages within the ring structure. | |

| ¹¹B NMR | +2 to +10 ppm (approx.) | Single resonance in the upfield region, typical for tetracoordinated boron in borate esters and similar species.[3][4] |

Note: Specific peak assignments for the this compound anion can vary based on the physical state (solid, solution) and the associated cation. The values provided represent typical ranges for the structural motifs present.

Chemical Behavior and Reaction Pathways

The primary utility of the this compound anion stems from its behavior in aqueous solution, where it hydrolyzes to act as a controlled source of hydrogen peroxide.

Hydrolysis Pathway

In contact with water, the this compound anion undergoes hydrolysis, breaking down the dimeric ring to release hydrogen peroxide and form tetrahydroxyborate anions ([B(OH)₄]⁻).[1] This equilibrium is fundamental to its bleaching and disinfecting capabilities.

Caption: Hydrolysis of the this compound anion in water.

This reaction is temperature-dependent, releasing active oxygen more rapidly at temperatures above 60°C. For lower temperature applications, activators like tetraacetylethylenediamine (TAED) are often employed.[1]

Experimental Protocols

Characterization of the this compound anion relies on a suite of standard and advanced analytical techniques.

Synthesis of Sodium this compound Salts

The most common source of the this compound anion is through the synthesis of its sodium salts.

Methodology:

-

Metaborate Formation: Borax (Na₂B₄O₇) is treated with a stoichiometric amount of concentrated sodium hydroxide (NaOH) in an aqueous solution to form sodium metaborate (NaBO₂).[1]

-

Peroxidation: The sodium metaborate solution is then reacted with hydrogen peroxide (H₂O₂). The temperature is carefully controlled, typically by cooling in an ice bath, to facilitate the formation of the dimeric this compound anion.

-

Crystallization: Upon cooling and stirring, the sodium this compound salt (e.g., the hexahydrate) crystallizes out of the solution due to its relatively low solubility.[1]

-

Isolation and Purification: The resulting crystals are collected by filtration, washed with cold deionized water and ethanol to remove soluble impurities, and subsequently dried.

Caption: Workflow for the synthesis of sodium this compound.

Single-Crystal X-ray Diffraction

This technique provides definitive information on the three-dimensional atomic arrangement, including precise bond lengths and angles.

Methodology:

-

Crystal Growth: A high-quality single crystal of a this compound salt is grown from a saturated solution.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson functions.

-

Structure Refinement: The initial structural model is refined using least-squares methods against the experimental data to optimize atomic positions and thermal parameters, yielding the final, precise molecular geometry.[5]

Vibrational Spectroscopy (FTIR/Raman)

FTIR and Raman spectroscopy are used to identify the vibrational modes of the anion, confirming the presence of specific functional groups like B-O, O-O, and O-H.

Methodology:

-

Sample Preparation: For solid-state analysis, a small amount of the dried this compound salt is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the powder is placed directly on the ATR crystal. For Raman spectroscopy, the powder is typically placed in a glass capillary or pressed into a sample holder.

-

Spectrum Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹ for mid-IR).

-

Data Analysis: The resulting spectrum is analyzed to identify absorption (IR) or scattering (Raman) bands. These bands are assigned to specific molecular vibrations (stretching, bending, etc.) by comparison with literature data for known functional groups (e.g., BO₄, peroxides).[6]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is highly effective for probing the coordination environment of boron.

Methodology:

-

Sample Preparation: A sample of the this compound salt is dissolved in a suitable deuterated solvent, typically D₂O. A reference compound (e.g., BF₃·OEt₂) is used externally or internally.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. The ¹¹B NMR spectrum is acquired by pulsing the sample with radiofrequency energy in a strong magnetic field.

-

Data Analysis: The resulting spectrum shows chemical shifts (in ppm) relative to the reference. The chemical shift of the boron signal indicates its coordination environment; tetracoordinated boron, as found in the this compound anion, typically resonates in a characteristic upfield region of the spectrum.[3][7]

Visualization of the this compound Anion Structure

The chair conformation and bonding of the [B₂(O₂)₂(OH)₄]²⁻ anion can be visualized to clarify its structural features.

Caption: Structure of the [B₂(O₂)₂(OH)₄]²⁻ anion.

References

A Technical Guide to the Solubility of Sodium Perborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium perborate, a stable, solid source of active oxygen, is a versatile oxidizing agent with applications in organic synthesis and various industrial processes. Its efficacy in non-aqueous media is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of sodium this compound, with a focus on its behavior in organic media. Due to the limited availability of specific quantitative data for sodium this compound in a wide range of organic solvents, this document presents solubility data for the structurally related compound, sodium tetraborate, to offer comparative insights. Furthermore, a detailed experimental protocol for determining the solubility of inorganic salts in organic solvents is provided to empower researchers to generate precise data for their specific applications. This guide also includes visualizations of the experimental workflow and the key factors influencing solubility to facilitate a deeper understanding of the principles at play.

Introduction to Sodium this compound and its Applications

Sodium this compound (NaBO₃·nH₂O) is an inorganic peroxide that exists in various hydrated forms, most commonly as the monohydrate and tetrahydrate.[1] It is a white, odorless, and water-soluble solid that serves as a convenient and safer alternative to concentrated hydrogen peroxide solutions in many chemical transformations.[2] In organic synthesis, sodium this compound is employed as an oxidizing agent for a variety of reactions, including the oxidation of thioethers to sulfoxides and sulfones, and the conversion of aryl halides to phenols.[1] Its utility in these reactions is often dependent on its interaction with and solubility in the organic solvent system.

Solubility of Sodium this compound: An Overview

Quantitative Solubility Data

As specific quantitative solubility data for sodium this compound in a diverse range of organic solvents is scarce, the following table provides data for a structurally related boron compound, sodium tetraborate (borax), to serve as a point of reference. The principles governing the solubility of inorganic salts suggest that trends observed for sodium tetraborate may offer qualitative insights into the expected behavior of sodium this compound.

Table 1: Quantitative Solubility of Sodium Tetraborate in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 2.5 |

| Water | 25 | 3.1 |

| Methanol | 25 | 16.7 ( g/100g solvent) |

| Ethylene Glycol | 25 | 30.0 ( g/100g solvent) |

| Formamide | 25 | 4.06 |

| Ethanol | - | Insoluble |

Data for sodium tetraborate sourced from PubChem.[1]

Experimental Protocol for Determining Solubility in Organic Solvents

This section provides a detailed methodology for the experimental determination of the solubility of sodium this compound in organic solvents. This protocol is based on the equilibrium concentration method.

Materials and Apparatus

-

Sodium this compound (monohydrate or tetrahydrate, as required)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (± 0.0001 g)

-

Temperature probe

-

Syringes with membrane filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for concentration measurement (e.g., Titration setup, Ion Chromatograph, or ATR-FTIR spectrometer)

Experimental Procedure

-

Sample Preparation : Accurately weigh an excess amount of sodium this compound and add it to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The use of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration : Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Periodic sampling and analysis can be performed to confirm that the concentration has reached a plateau.

-

Sample Withdrawal and Filtration : Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a membrane filter to remove any suspended solid particles. It is critical to perform this step at the equilibration temperature to avoid any change in solubility.

-

Sample Dilution : Accurately dilute the filtered, saturated solution with a suitable solvent (often water for subsequent analysis) to a concentration that falls within the working range of the chosen analytical method.

-

Concentration Analysis : Determine the concentration of the this compound in the diluted solution using a validated analytical method.

Analytical Methods for Concentration Determination

Several methods can be employed to quantify the concentration of this compound in the sample:

-

Titration : A common method involves the iodometric titration of the hydrogen peroxide released from the hydrolysis of sodium this compound. The sample is treated with an excess of potassium iodide in an acidic solution, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution.[4]

-

Ion Chromatography (IC) : This technique can be used to directly determine the concentration of the this compound anion in the solution.[5]

-

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectrometry : This method can be used for the quantitative determination of sodium this compound in solution, particularly in aqueous or mixed-solvent systems.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the experimental determination of sodium this compound solubility.

Caption: Experimental workflow for determining the solubility of sodium this compound.

Factors Influencing Solubility

The solubility of an inorganic salt like sodium this compound in an organic solvent is a complex phenomenon influenced by several interrelated factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of sodium this compound.

Conclusion

While quantitative data on the solubility of sodium this compound in a wide array of organic solvents remains limited, this technical guide provides the necessary framework for researchers and professionals to address this knowledge gap. By utilizing the provided experimental protocol and understanding the key factors that influence solubility, scientists can generate the specific data required for their research, development, and formulation activities. The comparative data for sodium tetraborate offers a useful, albeit qualitative, starting point for solvent selection. Further research into the solubility of sodium this compound in various organic media will undoubtedly contribute to the expansion of its applications in organic synthesis and materials science.

References

- 1. Sodium Tetraborate | Na2B4O7 | CID 10219853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Borax - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sodium percarbonate - Wikipedia [en.wikipedia.org]

Toxicological Profile of Sodium Perborate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of sodium perborate, a compound frequently utilized in laboratory settings as a versatile oxidizing agent and a source of hydrogen peroxide. Understanding its potential hazards is paramount for ensuring laboratory safety and for the accurate interpretation of experimental results where it is used. This document summarizes key toxicological data, outlines experimental methodologies for its assessment, and illustrates the underlying mechanisms of its action.

Executive Summary

Sodium this compound, available in monohydrate and tetrahydrate forms, is a significant chemical with widespread applications. In the laboratory, it serves as a stable and convenient source of hydrogen peroxide. However, its utility is matched by a notable toxicological profile. The primary mechanism of sodium this compound's toxicity stems from its decomposition in aqueous environments to hydrogen peroxide and borate, both of which contribute to its biological effects. The liberated hydrogen peroxide induces oxidative stress, while the borate ion has its own distinct toxicological properties.

This guide will detail its acute and chronic toxicity, irritation potential, and its status as a reproductive toxicant. Furthermore, it will explore its mutagenic and carcinogenic potential, providing a comprehensive risk assessment for laboratory professionals.

Physicochemical Properties and Toxicokinetics

Sodium this compound is a white, odorless, water-soluble crystalline solid. Upon dissolution in water, it hydrolyzes to form hydrogen peroxide and sodium borate. This decomposition is central to its toxicological action.

The borate component is readily absorbed orally and can be absorbed through abraded or irritated skin.[1] It is primarily excreted through the kidneys.[2] The toxicokinetics of the hydrogen peroxide component are more complex, as it is rapidly metabolized by cellular enzymes such as catalase.

Toxicological Data

The toxicological data for sodium this compound are summarized below. It is important to note that the toxicity can vary depending on the hydrate form, with the monohydrate generally exhibiting higher toxicity due to its higher boron content per gram.[3]

Acute Toxicity

Sodium this compound exhibits moderate acute toxicity upon oral ingestion and is harmful if inhaled.[4][5] Dermal toxicity is generally low.[6]

Table 1: Acute Toxicity of Sodium this compound

| Route | Species | Test Guideline | Value (LD50) | Reference(s) |

| Oral | Rat | OECD 401 | 1,120 - 2,567 mg/kg bw (monohydrate and tetrahydrate) | [6][7] |

| Dermal | Rabbit | OECD 402 | >2,000 mg/kg bw | [6] |

| Inhalation (dust) | - | - | May cause respiratory irritation | [8][9] |

Skin and Eye Irritation

Sodium this compound is a mild skin irritant but can cause serious, irreversible eye damage.[6][10]

Reproductive and Developmental Toxicity

Sodium this compound is classified as a substance that may damage fertility or the unborn child.[3][4] The reproductive toxicity is primarily attributed to the borate component.[3]

Table 2: Reproductive and Developmental Toxicity of Sodium this compound

| Study Type | Species | Test Guideline | NOAEL (No-Observed-Adverse-Effect Level) | Reference(s) |

| Prenatal Developmental Toxicity (maternal and developmental) | Rat | OECD 414 | 100 mg/kg bw/day | [6][10] |

| Fertility | - | - | LOAEL of 70 mg boron/kg bw/day established for perborates | [3] |

Mutagenicity

In vitro studies have demonstrated that sodium this compound can induce mutagenic changes, including DNA damage and chromosomal aberrations.[11][12] These effects are likely mediated by the generation of reactive oxygen species from hydrogen peroxide.[10] However, this mutagenic activity was abolished in the presence of a mammalian metabolic activation system (S9 mix), suggesting that in vivo detoxification mechanisms may mitigate this risk.[12] There is a lack of in vivo mutagenicity data.[10]

Carcinogenicity

There are no specific carcinogenicity studies available for sodium this compound.[3][6] However, based on the available information for its decomposition products, hydrogen peroxide and borates, there are no significant concerns for carcinogenicity at non-irritating concentrations.[10]

Experimental Protocols

The toxicological data presented above are primarily derived from standardized studies conducted according to OECD guidelines. Below are detailed overviews of the methodologies for the key experiments cited.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[8] Animals are fasted prior to administration of the test substance.[8]

-

Procedure: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[8] The maximum volume administered should not exceed 1 ml/100g body weight for non-aqueous solutions and 2 ml/100g for aqueous solutions.[8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[8]

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential for a substance to cause toxicity from a single dermal application.

-

Test Animals: Adult rats (typically female) with healthy, intact skin are used.[12] The fur is clipped from the dorsal area approximately 24 hours before the test.[13]

-

Procedure: The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[12] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[13][14]

-

Observations: Animals are observed for signs of toxicity and mortality for 14 days.[4] Body weights are recorded weekly.[4]

-

Pathology: All animals undergo a gross necropsy at the end of the study.[4]

-

Endpoint: The LD50 is determined.

OECD Guideline 414: Prenatal Developmental Toxicity Study

This study is designed to evaluate the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

-

Test Animals: Pregnant female rats are typically used.[15]

-

Procedure: The test substance is administered daily by gavage to groups of pregnant females, typically from implantation to the day before expected delivery.[9][15] At least three dose levels are used.[15]

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[16]

-

Fetal Evaluations: One day prior to the expected day of delivery, the females are euthanized, and the uterine contents are examined.[16] Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[16]

-

Endpoints: The study determines the NOAEL for maternal and developmental toxicity.[16]

Mechanism of Action and Signaling Pathways

The toxicological effects of sodium this compound are intrinsically linked to its decomposition products: hydrogen peroxide and borate.

Hydrogen Peroxide-Mediated Oxidative Stress

Hydrogen peroxide is a reactive oxygen species (ROS) that can act as a signaling molecule at low concentrations but causes significant cellular damage at higher concentrations.[17][18]

Caption: Hydrogen peroxide-mediated signaling cascade.

High levels of intracellular H₂O₂ lead to oxidative stress, which involves the damage of lipids, proteins, and DNA.[18] This oxidative stress can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), which are critical regulators of cellular processes like proliferation, differentiation, and apoptosis.[10]

Borate-Mediated Toxicity

The mechanism of borate toxicity is not fully understood but is thought to involve general cellular poisoning.[2] It has been shown to induce developmental and reproductive toxicity.[1] Recent studies suggest that borate may modulate inflammatory and oxidative stress pathways.

Caption: Postulated signaling pathways affected by borate.

Studies have indicated that borate can ameliorate oxidative stress by influencing the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response.[19] It may also modulate the NF-κB signaling pathway, a critical player in inflammation.[19] Additionally, in some organisms, borates are known to inhibit dehydrogenase enzymes, leading to metabolic disruption.[20]

Laboratory Safety and Handling

Given its toxicological profile, strict adherence to safety protocols is essential when handling sodium this compound in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

-

Ventilation: Handle sodium this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[14]

-

Handling: Avoid creating dust.[16] Do not ingest or allow contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, well-ventilated place away from combustible materials and incompatible substances such as strong reducing agents, heavy metal salts, and acids.[4][14] Keep containers tightly closed.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Caption: Recommended laboratory safety workflow for sodium this compound.

Conclusion

Sodium this compound is a valuable laboratory reagent, but its use necessitates a thorough understanding of its toxicological properties. Its toxicity is primarily driven by its hydrolysis to hydrogen peroxide and borate, leading to oxidative stress, reproductive and developmental effects, and serious eye damage. While in vitro mutagenicity has been observed, the in vivo relevance remains to be fully elucidated. By adhering to strict safety protocols and being aware of its potential hazards, researchers can safely utilize sodium this compound in their work. This guide serves as a comprehensive resource to aid in the risk assessment and safe handling of this chemical in a professional laboratory environment.

References

- 1. researchgate.net [researchgate.net]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Toxicity assessment of hydrogen peroxide on Toll-like receptor system, apoptosis, and mitochondrial respiration in piglets and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. scribd.com [scribd.com]

- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Hydrogen peroxide signaling in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrogen Peroxide Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Borate Ameliorates Sodium Nitrite-Induced Oxidative Stress Through Regulation of Oxidant/Antioxidant Status: Involvement of the Nrf2/HO-1 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of Sodium Perborate: A Technical Guide to IR and Raman Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of sodium perborate, focusing on Infrared (IR) and Raman spectroscopy. It is designed to serve as a comprehensive resource for researchers and professionals involved in the characterization of this important oxidizing agent. This document outlines the structural basis for the vibrational spectra of sodium this compound, presents detailed experimental protocols, and summarizes key quantitative data to aid in material identification and analysis.

Introduction to Sodium this compound and its Structure

Sodium this compound is a widely used source of active oxygen in detergents, cleaning products, and bleaching agents. Contrary to what its older, simplified formula (NaBO₃) might suggest, its structure is more complex. The salt crystallizes from aqueous solution primarily as a "tetrahydrate," which is more accurately represented by the formula Na₂[B₂(O₂)₂(OH)₄]·6H₂O. The core of this compound is the centrosymmetric dimeric peroxoborate anion, [B₂(O₂)₂(OH)₄]²⁻.

This anion consists of a six-membered ring with a chair conformation, composed of two boron atoms, two peroxo groups (-O-O-), and two bridging oxygen atoms from the hydroxyl groups. Each boron atom is tetrahedrally coordinated to two oxygen atoms of the peroxo bridges and two hydroxyl groups. This specific structure gives rise to a characteristic vibrational spectrum that can be effectively probed using IR and Raman techniques.

Vibrational Spectroscopy of the Peroxoborate Anion

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. A vibrational mode will be IR active if it results in a change in the molecule's dipole moment, whereas a mode will be Raman active if it leads to a change in the molecule's polarizability. For a centrosymmetric molecule like the [B₂(O₂)₂(OH)₄]²⁻ anion, the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.

The key vibrational modes for the peroxoborate anion include:

-

O-H stretching and bending: From the hydroxyl groups.

-

B-O stretching: Involving both the B-OH and B-O-O linkages.

-

O-O stretching: Characteristic of the peroxo group.

-

Ring vibrations: Involving the entire [B₂(O₂)₂] core.

The analysis of these modes provides a spectroscopic fingerprint for identifying sodium this compound and understanding its chemical structure.

Quantitative Spectroscopic Data

The following tables summarize the principal vibrational frequencies observed in the IR and Raman spectra of sodium this compound tetrahydrate (Na₂[B₂(O₂)₂(OH)₄]·6H₂O).

Table 1: Key Infrared (IR) Absorption Bands for Sodium this compound Tetrahydrate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Strong, Broad | ν(O-H) - Stretching of hydroxyl groups and water of hydration |

| ~1640 | Weak | δ(H₂O) - Bending of water of hydration |

| ~1380 | Strong | δ(B-O-H) - In-plane bending |

| ~1180 | Strong | ν(B-O) - Asymmetric stretching |

| ~990 | Strong | ν(B-O) - Symmetric stretching |

| ~900-920 | Strong | Peroxo-related B-O modes |

| ~850 | Medium | ν(O-O) - Peroxo group stretching (often weak in IR) |

| ~760 | Medium | γ(B-O-H) - Out-of-plane bending |

Note: Peak positions can vary slightly based on sample preparation and instrumentation.

Table 2: Key Raman Scattering Bands for Sodium this compound Tetrahydrate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~970 | Medium | ν(B-O) - Symmetric stretching of B-OH groups |

| ~900 | Strong | ν(O-O) - Symmetric stretching of the peroxo group |

| ~710 | Medium | Ring Breathing / B-O related modes |

Note: The O-O stretch is characteristically strong in the Raman spectrum, making it a key diagnostic peak.

Experimental Protocols

Precise and repeatable spectroscopic data acquisition relies on standardized experimental procedures. The following sections detail recommended protocols for the IR and Raman analysis of solid sodium this compound.

Infrared Spectroscopy (FTIR) - KBr Pellet Method

The KBr (potassium bromide) pellet method is a common transmission technique for obtaining high-quality IR spectra of solid samples.

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of the sodium this compound sample into a fine powder using an agate mortar and pestle.

-

Dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed water. Store the dried KBr in a desiccator.

-

Weigh approximately 100-200 mg of the dried KBr.

-

-

Mixing:

-

Add the 1-2 mg of powdered sample to the 100-200 mg of KBr in the agate mortar.

-

Mix the powders by gentle grinding for about one minute until the sample is uniformly dispersed in the KBr matrix. Work quickly to minimize moisture absorption from the atmosphere.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply a pressure of approximately 8-10 tons for several minutes. The applied pressure will cause the KBr to become plastic and form a thin, transparent, or translucent disc.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Raman Spectroscopy

Raman spectroscopy of solid sodium this compound is often simpler in terms of sample preparation.

-

Sample Preparation:

-

Place a small amount of the solid sodium this compound powder onto a microscope slide or into a sample holder.

-

No dilution is typically necessary.

-

-

Instrumentation and Data Acquisition:

-

Excitation Source: A common laser wavelength for this analysis is 785 nm to minimize fluorescence, although others such as 532 nm or 488 nm can be used.

-

Laser Power: Use a low laser power (e.g., <10 mW) at the sample to avoid thermal decomposition, which can lead to the breakdown of peroxy groups and the formation of molecular oxygen (which has a strong Raman signal at 1556 cm⁻¹).

-

Acquisition: Focus the laser onto the sample using the microscope objective.

-

Acquire the spectrum over a range of approximately 200-3600 cm⁻¹. Integration times and the number of accumulations should be optimized to achieve a good signal-to-noise ratio.

-

Diagrams and Workflows

Visualizing the relationships between molecular structure, experimental procedures, and spectral data is crucial for a comprehensive understanding.

Caption: Correlation of the peroxoborate anion's structure with its key vibrational units and spectroscopic signatures.

Caption: General experimental workflow for the IR and Raman spectroscopic analysis of sodium this compound.

The Core Mechanism of Hydrogen Peroxide Release from Sodium Perborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism governing the release of hydrogen peroxide from sodium perborate. It delves into the chemical pathways, influencing factors, and quantitative aspects of this process, offering valuable insights for researchers and professionals in drug development and various scientific fields where controlled peroxide release is crucial.

The Chemistry of Sodium this compound and its Hydrolysis

Sodium this compound is a true peroxo salt, meaning it contains a peroxo linkage (-O-O-) within its anionic structure. The most common forms are the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O). However, its chemical formula is more accurately represented as a dimeric structure: Na₂[B₂O₄(OH)₄].[1]

Upon contact with water, sodium this compound undergoes hydrolysis, a chemical breakdown reaction with water, which leads to the release of hydrogen peroxide (H₂O₂) and the formation of borate.[2] This process makes sodium this compound a stable and convenient solid source of hydrogen peroxide.

The overall hydrolysis reaction can be summarized as follows:

[B₂O₄(OH)₄]²⁻ + 2H₂O ⇌ 2B(OH)₃ + 2HOO⁻

The hydroperoxyl anion (HOO⁻) is in equilibrium with hydrogen peroxide:

HOO⁻ + H₂O ⇌ H₂O₂ + OH⁻

Equilibrium and Intermediate Species

The release of hydrogen peroxide from sodium this compound is not a simple one-step dissociation. In an aqueous solution, a complex equilibrium exists involving various peroxoborate species. The initial hydrolysis of the dimeric peroxoborate anion, [(HO)₂B]₂(OO)₂)², yields [(HO)₂B(OH)(OOH)]⁻.[2] This species is then in equilibrium with boric acid (B(OH)₃), hydrogen peroxide (H₂O₂), the hydroperoxyl anion (⁻OOH), and the tetrahydroxyborate anion ([B(OH)₄]⁻).[2]

The equilibrium and the predominant species in solution are significantly influenced by the pH of the medium. In acidic solutions (pH < 7), the equilibrium favors the formation of boric acid and hydrogen peroxide.[3] In alkaline conditions (pH 8-12), various peroxoborate anions can be the dominant species.[3]

Quantitative Data on Hydrogen Peroxide Release

The release of hydrogen peroxide from sodium this compound is a controlled process. The following tables summarize key quantitative data related to this process.

Table 1: Active Oxygen Content of Common Sodium this compound Hydrates

| Sodium this compound Hydrate | Theoretical Active Oxygen Content (%) |

| Monohydrate (NaBO₃·H₂O) | 15.3 |

| Tetrahydrate (NaBO₃·4H₂O) | 10.4 |

Source: BioResources, 2013[4]

Table 2: Depletion Rate of Hydrogen Peroxide from Sodium this compound Mixtures at 37°C

| Time | H₂O₂ Concentration (µg/mL) from 25 µg/mL Sodium this compound | H₂O₂ Concentration (µg/mL) from 50 µg/mL Sodium this compound | H₂O₂ Concentration (µg/mL) from 100 µg/mL Sodium this compound |

| 0 hours | 0 | 0 | 0 |

| 27 hours | Peak Concentration | Peak Concentration | Peak Concentration |

| 3 days (75 hours) | Plateau Reached | Plateau Reached | Plateau Reached |

| > 3 days to 28 days | Low levels of H₂O₂ evident | Low levels of H₂O₂ evident | Low levels of H₂O₂ evident |

Data adapted from a study on internal tooth bleaching. The exact peak and plateau concentrations were not specified in the abstract, but the trend of a rapid peak within 27 hours and a subsequent plateau by 3 days was consistent across different concentrations.[5]

Factors Influencing Hydrogen Peroxide Release

Several factors can influence the rate and extent of hydrogen peroxide release from sodium this compound:

-

Temperature: Higher temperatures generally increase the rate of hydrolysis and subsequent decomposition of hydrogen peroxide. Sodium this compound releases oxygen more rapidly at temperatures above 60°C.[2]

-

pH: The pH of the aqueous solution plays a critical role in the equilibrium between the different peroxoborate species and the stability of the released hydrogen peroxide.[3][6] The hydrolysis of sodium this compound itself leads to an alkaline solution.[3]

-

Concentration: The initial concentration of the sodium this compound solution can affect the equilibrium and the rate of hydrogen peroxide release.

-

Presence of Activators: In applications like detergents, activators such as tetraacetylethylenediamine (TAED) are used to facilitate the release of active oxygen at lower temperatures (40-60°C).[2]

Experimental Protocols for Measuring Hydrogen Peroxide Release

Accurate quantification of the released hydrogen peroxide is essential for research and development. The following are detailed methodologies for key experiments.

Iodometric Titration for Hydrogen Peroxide Determination

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by hydrogen peroxide in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Materials:

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Sample solution containing hydrogen peroxide released from sodium this compound

Procedure:

-

Take a known volume of the sample solution.

-

Acidify the solution with dilute sulfuric acid.

-

Add an excess of potassium iodide solution. The solution will turn yellow/brown due to the formation of iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.

-